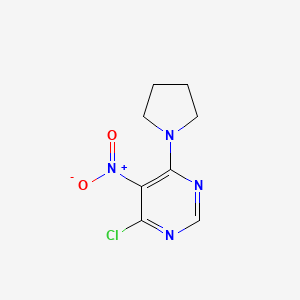

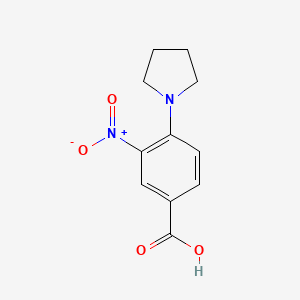

![molecular formula C9H12N2O2S B1307003 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid CAS No. 876716-40-4](/img/structure/B1307003.png)

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine” is a chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.259 . It is achiral, with no defined stereocenters or E/Z centers .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A method for synthesizing a related compound, “3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride”, involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure .Molecular Structure Analysis

The molecular structure of “3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine” can be represented by the SMILES notation “CC1=CSC2=NCCCCN12” and the InChI notation "InChI=1S/C8H12N2S/c1-7-6-11-8-9-4-2-3-5-10(7)8/h6H,2-5H2,1H3" .Chemical Reactions Analysis

The reaction mechanism of similar compounds involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes [3,3]-Claisen rearrangement .Applications De Recherche Scientifique

Anticancer Applications

The thiazolopyrimidine derivatives, which share a structural similarity with 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid , have shown promising results in anticancer research. They are considered potential scaffolds for designing new anticancer drugs due to their ability to effectively bind to biological targets . The active methylene group in these compounds is highly reactive, making it an attractive center for functionalization and optimization of interactions with cancer cell targets .

Antibacterial Activity

These compounds have demonstrated significant antibacterial properties. The structural similarity of the thiazolopyrimidine ring system to purine allows for the design of structures capable of binding effectively to biological targets, which is crucial in developing new antibacterial agents .

Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been reported to exhibit anti-inflammatory activities. This is particularly important in the development of new treatments for inflammatory diseases, where the modulation of the immune response is required .

Enzyme Inhibition

The derivatives of thiazolopyrimidine, including those similar to 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid , have been explored as enzyme inhibitors. They have been studied for their potential as acetylcholinesterase inhibitors, which could have applications in treating diseases like Alzheimer’s .

Antitubercular Activity

The compounds have shown activity against Mycobacterium tuberculosis, suggesting their potential use as antitubercular agents. This is particularly significant given the ongoing challenge of tuberculosis and the need for new therapeutic options .

Antiviral Potential

Thiazolopyrimidine derivatives have been investigated for their antiviral properties. This research is crucial in the ongoing fight against viral infections and the development of new antiviral drugs .

Polymerization Reactions

These compounds have also found applications in polymer science, particularly in polymerization reactions as copolymers. This opens up possibilities for creating new materials with specific properties tailored for various industrial applications .

Mécanisme D'action

Propriétés

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9-10-4-2-3-5-11(6)9/h2-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFPZHGKCBBUGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NCCCCN12)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)

![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)